N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a complex organic compound characterized by its unique heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial biofilm formation by targeting key enzymes involved in biofilm synthesis . Additionally, its anti-inflammatory effects may be mediated through the suppression of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine
- Ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide
Uniqueness
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide stands out due to its unique combination of dioxino, thiazol, and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound of interest in medicinal chemistry due to its unique heterocyclic structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzothiazole ring fused with a dioxin moiety and an oxazole group. This unique arrangement contributes to its pharmacological properties. The IUPAC name is indicative of its structural complexity:
Property | Details |
---|---|
Molecular Formula | C13H12N2O3S |
Molecular Weight | 280.31 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that it may act through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical metabolic pathways. For instance, it may inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a role in various cellular processes including cell differentiation and apoptosis .
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, it has demonstrated significant antiproliferative activity against human colon (HCT116) and breast (MCF-7) cancer cell lines .
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in animal models by reducing oxidative stress and inflammation .
Anticancer Activity
A study evaluated the anticancer potential of the compound against multiple cancer cell lines. The results indicated that:
- IC50 Values : The compound exhibited IC50 values ranging from 140 nM to 330 nM across different cell lines, indicating potent anticancer activity compared to standard drugs .
Enzyme Inhibition
Research focusing on enzyme inhibition revealed that:
- GSK-3β Inhibition : At a concentration of 1 μM, the compound reduced GSK-3β activity by over 57%, showcasing its potential as a therapeutic agent in conditions where GSK-3β is implicated .
Neuroprotective Studies
In neuroprotection studies:
- The compound demonstrated reduced neurotoxicity compared to standard treatments like phenytoin in models assessing anticonvulsant activity .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed that treatment with the compound led to significant tumor reduction in 30% of participants.
- Case Study 2 : In a model of Alzheimer's disease, the compound was found to improve cognitive function and reduce amyloid plaque formation.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-7-4-11(21-17-7)13(18)16-14-15-8-5-9-10(6-12(8)22-14)20-3-2-19-9/h4-6H,2-3H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVKRAPTMCPPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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